molecular formula C8H14O3S2 B13786987 Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester CAS No. 65573-05-9

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester

Cat. No.: B13786987
CAS No.: 65573-05-9
M. Wt: 222.3 g/mol
InChI Key: CXOXIEFOOJUUFV-UHFFFAOYSA-N
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Description

tert-Butyl ethyl thiodicarbonate is an organic compound with the molecular formula C8H14O4S. It is known for its unique structure, which includes a tert-butyl group and an ethyl thiodicarbonate moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ethyl thiodicarbonate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like chloroform at room temperature. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, tert-Butyl ethyl thiodicarbonate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl thiodicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiodicarbonates .

Scientific Research Applications

tert-Butyl ethyl thiodicarbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ethyl thiodicarbonate involves the formation of reactive intermediates that can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The ethyl thiodicarbonate moiety can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl thiodicarbonate
  • tert-Butyl isopropyl thiodicarbonate
  • tert-Butyl phenyl thiodicarbonate

Uniqueness

tert-Butyl ethyl thiodicarbonate is unique due to its specific combination of tert-butyl and ethyl thiodicarbonate groups. This combination provides a balance of steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct reactivity patterns and selectivity in various chemical reactions .

Properties

CAS No.

65573-05-9

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

ethyl butan-2-yloxycarbothioylsulfanylformate

InChI

InChI=1S/C8H14O3S2/c1-4-6(3)11-8(12)13-7(9)10-5-2/h6H,4-5H2,1-3H3

InChI Key

CXOXIEFOOJUUFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)SC(=O)OCC

Origin of Product

United States

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